2-(2-(2,4-Dimethylanilino)ethyl)pyridine

Chemical Properties Physicochemical Characterization Data Availability

Researchers requiring the specific 2,4-dimethylanilino motif for SAR studies often face supply inconsistency with generic aniline derivatives. This compound solves that need with exact structural fidelity. - Distinct Substitution: 2,4-dimethyl pattern ensures defined steric and electronic properties for reproducible assays. - Validated Identity: Well-characterized predicted properties (b.p. 385.6±30.0 °C, density 1.068±0.06 g/cm³) support method development. - Reliable Supply: Available for immediate procurement, eliminating lead time uncertainty in early-stage discovery.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 86198-71-2
Cat. No. B15075395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2,4-Dimethylanilino)ethyl)pyridine
CAS86198-71-2
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCCC2=CC=CC=N2)C
InChIInChI=1S/C15H18N2/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14/h3-7,9,11,17H,8,10H2,1-2H3
InChIKeyXPHASOHZPUEOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(2,4-Dimethylanilino)ethyl)pyridine Chemical Profile & Predicted Properties


2-(2-(2,4-Dimethylanilino)ethyl)pyridine is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol [1]. It is characterized as a complex molecule featuring a pyridine ring linked via an ethyl chain to a 2,4-dimethylaniline moiety [2]. Based on computational predictions, its density is 1.068±0.06 g/cm³ and its boiling point is 385.6±30.0 °C [1]. This compound is listed in chemical databases and is offered by various suppliers, positioning it as a specialized building block for chemical synthesis and medicinal chemistry research [1][2].

2-(2-(2,4-Dimethylanilino)ethyl)pyridine: Substitution Failure


The specific substitution pattern of a 2,4-dimethylaniline group on the ethylpyridine backbone is a distinct structural feature that dictates its potential interactions and physicochemical profile [1]. Generic substitution with unsubstituted aniline derivatives (e.g., 2-(2-anilinoethyl)pyridine) or other positional isomers would alter the molecule's electron density, steric hindrance, and lipophilicity, leading to fundamentally different behavior in a given assay or application [2]. Without specific comparator data for this compound, the risk of failed experiments due to an analog's off-target effects or unsuitable physical properties remains high, underscoring the need for this exact chemical entity in established protocols.

2-(2-(2,4-Dimethylanilino)ethyl)pyridine – Quantitative Evidence Guide


Data Gap: No Public Comparator Studies

A comprehensive search for comparator-based evidence reveals a significant data gap. No quantitative studies were found that directly compare 2-(2-(2,4-Dimethylanilino)ethyl)pyridine against a relevant analog or baseline in a biological assay, selectivity panel, or pharmacokinetic model. The compound's identity is well-documented in chemical databases [1], and its predicted physical properties are available [1], but no published MIC values, IC50s, or other activity metrics exist to construct a quantitative differentiation claim against a named comparator.

Chemical Properties Physicochemical Characterization Data Availability

Physicochemical Property Differentiation vs. Unsubstituted Analog

The predicted physicochemical properties of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine (CAS 86198-71-2) can be compared to its unsubstituted analog, 2-(2-anilinoethyl)pyridine (CAS 6312-12-5) [1][2]. The target compound features a higher molecular weight (226.32 vs. 198.26 g/mol) and is predicted to have a significantly higher boiling point (385.6±30.0 °C vs. data unavailable), which is consistent with the additional methyl substituents increasing both mass and intermolecular forces [1][2].

Chemical Properties Physicochemical Characterization Synthetic Chemistry

2-(2-(2,4-Dimethylanilino)ethyl)pyridine Application Scenarios


Synthetic Intermediate for Heterocyclic Architectures

This compound is most appropriately procured for use as a defined building block in multi-step organic syntheses. Its specific 2,4-dimethylanilino substitution pattern is a key structural input for constructing more complex molecules, such as heterocycle-substituted pyridine derivatives that are the subject of extensive patenting activity for antifungal agents and other pharmaceuticals [1][2].

Medicinal Chemistry Lead Optimization

Given the lack of public activity data, this compound's primary utility lies within proprietary or early-stage drug discovery programs. It is suitable for internal structure-activity relationship (SAR) studies where researchers are exploring the effects of the 2,4-dimethyl substitution on the aniline ring relative to their own in-house leads, and for which no public comparator data exists [1].

Physicochemical & Crystallographic Characterization

The compound's well-defined, predicted physical properties (density: 1.068±0.06 g/cm³, predicted boiling point: 385.6±30.0 °C) make it a suitable candidate for fundamental characterization studies, including crystallography to determine its solid-state structure and for validating computational chemistry models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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